(3-(Bromomethyl)phenoxy)triisopropylsilane
Description
Properties
IUPAC Name |
[3-(bromomethyl)phenoxy]-tri(propan-2-yl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BrOSi/c1-12(2)19(13(3)4,14(5)6)18-16-9-7-8-15(10-16)11-17/h7-10,12-14H,11H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPWYVHXSCIFGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=CC(=C1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BrOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Silylation of 3-Hydroxybenzaldehyde
The foundational step involves protecting the phenolic hydroxyl group of 3-hydroxybenzaldehyde with a triisopropylsilyl (TIPS) moiety. This is achieved via a nucleophilic substitution reaction using triisopropylsilyl chloride (TIPSCl) in the presence of imidazole as a base. The reaction proceeds in dichloromethane (DCM) at 40°C under inert conditions (argon atmosphere) for 16 hours:
Key considerations:
Reduction of the Aldehyde to Alcohol
The aldehyde group in (3-Formylphenoxy)triisopropylsilane is reduced to a primary alcohol using sodium borohydride (NaBH₄) in ethanol:
Reaction specifics:
Bromination of the Primary Alcohol
The final step converts the hydroxymethyl group to a bromomethyl moiety using phosphorus tribromide (PBr₃) in diethyl ether (Et₂O) at 0°C:
Critical parameters:
-
PBr₃ is added dropwise to maintain a temperature below 5°C, minimizing side reactions.
-
The reaction is quenched with saturated NaHCO₃ , followed by extraction and solvent evaporation.
Comparative Analysis of Methodologies
Alternative Brominating Agents
While PBr₃ is standard, other agents like CBr₄ with PPh₃ or HBr/acetic acid have been explored for analogous systems. However, PBr₃ offers superior selectivity for primary alcohols, yielding >98% conversion in the 4-isomer synthesis.
Solvent and Temperature Effects
-
DCM vs. DMF : Polar aprotic solvents like DMF accelerate silylation but may complicate purification.
-
Et₂O vs. THF : Et₂O’s low polarity minimizes solvolysis during bromination, critical for preserving the TIPS group.
Reaction Optimization and Yield Data
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Silylation | TIPSCl, Imidazole, DCM, 40°C | 85–90 | >95 |
| Reduction | NaBH₄, EtOH, RT | 90–95 | >98 |
| Bromination | PBr₃, Et₂O, 0°C | 75–80 | >98 |
Notes :
Mechanistic Insights and Side Reactions
Competing Pathways During Bromination
Stability of the TIPS Group
The TIPS ether remains intact under both reductive (NaBH₄) and brominating (PBr₃) conditions, as evidenced by NMR monitoring.
Scalability and Industrial Feasibility
Batch vs. Continuous Flow
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 3-Hydroxybenzaldehyde | 120–150 |
| TIPSCl | 300–350 |
| PBr₃ | 50–70 |
Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
(3-(Bromomethyl)phenoxy)triisopropylsilane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phenoxy ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to form corresponding reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include quinones and other oxidized phenolic compounds.
Reduction: Products include reduced phenolic derivatives.
Scientific Research Applications
Applications in Materials Science
2.1 Surface Modification
One of the primary applications of (3-(Bromomethyl)phenoxy)triisopropylsilane is in surface modification. It acts as a coupling agent that improves adhesion between organic and inorganic materials. This property is particularly useful in:
- Coatings : Enhancing the durability and adhesion of paint and protective coatings on metal surfaces.
- Composites : Improving the mechanical properties of polymer composites by promoting better fiber-matrix bonding.
2.2 Silane Coupling Agents
As a silane coupling agent, it facilitates the bonding of organic polymers to inorganic substrates, which is crucial in industries such as:
- Construction : Used in sealants and adhesives for better performance under various environmental conditions.
- Electronics : Enhancing the adhesion of coatings on electronic components, improving their reliability.
Applications in Organic Synthesis
3.1 Intermediate in Organic Reactions
This compound serves as an important intermediate in organic synthesis. Its bromomethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. This versatility makes it valuable in:
- Pharmaceuticals : Utilized in the synthesis of biologically active compounds, including potential drug candidates.
- Fine Chemicals : Employed in the production of specialty chemicals used across different industries.
Case Studies
4.1 Pharmaceutical Development
A notable case study involves the use of this compound in synthesizing novel compounds with antitumor activity. Researchers have reported that derivatives synthesized from this silane exhibit promising biological activity, making it a candidate for further development as an anticancer agent .
4.2 Composite Materials
In another study, this compound was incorporated into epoxy resin systems to enhance mechanical properties and thermal stability. The results demonstrated significant improvements in tensile strength and thermal resistance compared to control samples without silane treatment .
Mechanism of Action
The mechanism of action of (3-(Bromomethyl)phenoxy)triisopropylsilane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in nucleophilic substitution reactions, while the phenoxy ring can participate in various redox reactions. The triisopropylsilane moiety provides steric hindrance, influencing the selectivity and reactivity of the compound.
Comparison with Similar Compounds
Silyl Ethers with Bromomethyl Groups
Key Differences :
- Positional Isomerism : Meta vs. para substitution impacts reactivity in directed C–H activation.
- Halogen Effects : Bromine offers moderate reactivity, while iodine enhances electrophilicity for cross-coupling.
Trialkylsilanes with Varied Substituents
Key Differences :
- Steric Effects : Triisopropyl groups in the target compound confer stability but reduce reaction rates compared to trimethylsilanes.
- Reactivity : TMSBr is a strong electrophile, whereas brominated aromatic silanes are tailored for selective coupling.
Brominated Silanes with Varied Backbones
Key Differences :
- Functionality : The target compound’s aromatic bromine supports electrophilic substitution, while allyl or phosphonium groups enable polymerization or ylide chemistry.
Spectral and Physical Properties Comparison
Biological Activity
(3-(Bromomethyl)phenoxy)triisopropylsilane is a silicon-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound consists of a bromomethyl group attached to a phenoxy moiety, which is further linked to a triisopropylsilane group. This structure is significant as it allows for various interactions with biological targets, potentially influencing its pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Aromatase Inhibition : Similar compounds have shown potential as aromatase inhibitors, which are critical in the treatment of hormone-dependent cancers such as breast cancer. Aromatase is an enzyme that converts androgens into estrogens, and inhibiting this pathway can reduce estrogen levels in the body .
- Antibacterial Activity : The phenoxy group may contribute to antibacterial properties by interacting with bacterial cell membranes or specific enzymatic pathways. Compounds with similar structures have demonstrated activity against various bacterial strains, including resistant ones like MRSA .
- Antiproliferative Effects : Preliminary studies indicate that compounds with similar functional groups exhibit antiproliferative effects on cancer cell lines. This suggests that this compound may inhibit cell growth through mechanisms that require further exploration .
Case Studies and Experimental Data
- Aromatase Inhibition Study :
-
Antibacterial Activity :
- In vitro assays demonstrated that related phenoxy silanes showed effective antibacterial activity against E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values reported at approximately 62.5 µg/mL for E. coli and 78.12 µg/mL for S. aureus. These findings highlight the potential of this compound in combating bacterial infections .
-
Antiproliferative Effects :
- A recent investigation into the antiproliferative properties of related compounds revealed IC50 values against human cancer cell lines (e.g., HeLa and A549) ranging from 226 µg/mL to 242.52 µg/mL. These results suggest that modifications in the silicon backbone can enhance or diminish biological activity .
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that compounds similar to this compound generally exhibit low toxicity profiles, classified within the III–VI class of toxicity according to standard pharmacological evaluations. This positions them as promising candidates for further development in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for (3-(Bromomethyl)phenoxy)triisopropylsilane?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromomethylation of 3-hydroxyphenyltriisopropylsilane using brominating agents (e.g., NBS or HBr) in anhydrous solvents (e.g., THF or ACN) under inert conditions. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted silane precursors and brominating byproducts . Post-synthesis, confirm purity via H/C NMR and GC-MS, focusing on the bromomethyl proton signal at δ 4.3–4.5 ppm and siloxane backbone peaks .
Q. How should researchers characterize the stability of this compound under varying experimental conditions?
- Methodological Answer : Stability tests should include:
- Hydrolytic Stability : Expose the compound to controlled humidity (e.g., 40–80% RH) and monitor degradation via FT-IR (loss of Si-O-C peaks at ~1100 cm) .
- Thermal Stability : Perform TGA/DSC to identify decomposition thresholds (typically >150°C for triisopropylsilane derivatives) .
- Light Sensitivity : Conduct UV-Vis spectroscopy under ambient and UV light to detect photolytic bromine dissociation .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR : H NMR identifies the bromomethyl group (singlet at δ 4.3–4.5 ppm) and triisopropylsilyl protons (multiplet at δ 1.0–1.2 ppm). Si NMR confirms the siloxane linkage (signal at δ 10–15 ppm) .
- Mass Spectrometry : High-resolution ESI-MS detects the molecular ion [M+H] (expected m/z ~385–390) and bromine isotope patterns .
Advanced Research Questions
Q. How does the bromomethyl group influence reactivity in cross-coupling or functionalization reactions?
- Methodological Answer : The bromomethyl moiety acts as an electrophilic site for SN2 substitutions (e.g., with amines or thiols) or Suzuki-Miyaura couplings (using Pd catalysts). For example:
- SN2 Reactions : React with NaN in DMF to yield azide derivatives for click chemistry .
- Cross-Coupling : Use Pd(PPh)/KCO in toluene/water to attach aryl boronic acids, forming biaryl silane derivatives .
- Contradiction Note : Solvent polarity (e.g., THF vs. DMF) significantly impacts reaction efficiency; DMF accelerates SN2 but may degrade silane groups .
Q. What strategies mitigate siloxane bond cleavage during downstream applications?
- Methodological Answer : To preserve the Si-O-C linkage:
- Inert Conditions : Conduct reactions under N/Ar and use anhydrous solvents (e.g., THF stored over molecular sieves) .
- pH Control : Avoid strongly acidic/basic media (pH >10 or <4 accelerates hydrolysis). Use buffered conditions (pH 6–8) for aqueous-phase reactions .
- Alternative Protecting Groups : Compare with tert-butyldimethylsilane (TBS) derivatives; triisopropyl groups offer higher steric protection but lower solubility .
Q. How can this compound be applied in surface functionalization or hybrid material synthesis?
- Methodological Answer :
- Surface Anchoring : Treat glass or metal oxides with the compound in toluene (1–5% v/v) at 80°C for 2–4 hours to form self-assembled monolayers (SAMs). Confirm grafting density via XPS (Si 2p peak at ~102 eV) .
- Polymer Composites : Incorporate into epoxy or photopolymer matrices to enhance dielectric properties. Optimize dispersion using sonication (30 min, 40 kHz) and assess via TEM .
Data Contradiction Analysis
- Synthetic Yield Variability : reports ~72% yield for analogous bromomethyl couplings in ACN/KCO, while notes lower yields (~50%) in THF/EtN due to competing silane degradation. Researchers should prioritize solvent selection based on substrate compatibility .
- Stability Claims : While classifies silanes as "stable under recommended conditions," highlights hydrolytic instability in humid environments. This discrepancy underscores the need for context-specific stability testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
